molecular formula C14H24O2 B1243741 Megatomoic Acid CAS No. 23400-52-4

Megatomoic Acid

Cat. No.: B1243741
CAS No.: 23400-52-4
M. Wt: 224.34 g/mol
InChI Key: YRUMHTHCEZRHTN-XAZJVICWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Megatomoic acid can be synthesized through the isomerization of acetylenic acids using the sodium salt of 1,2-diaminoethane. This method involves the rearrangement of isomeric tetradecynoic acids to form E,Z-3,5- and E,E-3,5-tetradecadienoic acids . The reaction conditions typically include the use of strong bases to facilitate the isomerization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar isomerization techniques. The process would require careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification methods, such as distillation and chromatography, may be employed to isolate this compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Megatomoic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert this compound to saturated fatty acids.

    Substitution: Substitution reactions may involve the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include epoxides, hydroxylated derivatives, saturated fatty acids, and halogenated compounds. These products have various applications in chemical synthesis and industrial processes.

Scientific Research Applications

Megatomoic acid has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its role as a semiochemical and its interactions with insect pheromones.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of biopesticides and as an attractant for pest management.

Mechanism of Action

Megatomoic acid functions as an insect attractant by mimicking natural pheromones. It interacts with specific receptors in insects, triggering behavioral responses such as mating and aggregation. The molecular targets and pathways involved in this process include olfactory receptors and signal transduction pathways that mediate the insect’s response to the compound .

Comparison with Similar Compounds

Megatomoic acid can be compared with other similar compounds, such as:

This compound is unique due to its specific isomeric form and its role as a semiochemical, making it particularly valuable in pest management and chemical research.

Properties

IUPAC Name

(3E,5Z)-tetradeca-3,5-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h9-12H,2-8,13H2,1H3,(H,15,16)/b10-9-,12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUMHTHCEZRHTN-XAZJVICWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CC=CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\C=C\CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901317146
Record name Megatomoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23400-52-4
Record name Megatomoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23400-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Megatomoic acid [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023400524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Megatomoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MEGATOMOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QVW9MN527
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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